Cas no 554-88-1 (Glucoiberin)

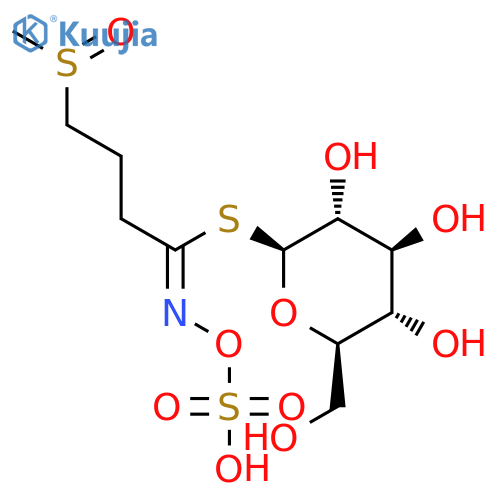

Glucoiberin structure

Glucoiberin 化学的及び物理的性質

名前と識別子

-

- b-D-Glucopyranose, 1-thio-,1-[4-(methylsulfinyl)-N-(sulfooxy)butanimidate]

- glucoiberin

- GLUCOIBERIN, POTASSIUM SALT

- 46V6R5SR5V

- [(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-4-methylsulfinyl-N-sulfooxybutanimidothioate

- 3-(methylsulfinyl)propyl glucosinolate

- MFCD09752807

- 554-88-1

- UNII-46V6R5SR5V

- GLUCOIBERIN(RG)

- Glucoiberin , HPLC Grade

- beta-D-Glucopyranose, 1-thio-, 1-(4-(methylsulfinyl)-N-(sulfooxy)butanimidate)

- 3-(Methylsulfinyl)propylglucosinolate

- Glucoiberin

-

- インチ: InChI=1S/C11H21NO10S3/c1-24(17)4-2-3-7(12-22-25(18,19)20)23-11-10(16)9(15)8(14)6(5-13)21-11/h6,8-11,13-16H,2-5H2,1H3,(H,18,19,20)/b12-7+/t6-,8-,9+,10-,11+,24?/m1/s1

- InChIKey: PHYYADMVYQURSX-WWFIZPDBSA-N

- ほほえんだ: CS(=O)CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O

計算された属性

- せいみつぶんしりょう: 439.02773

- どういたいしつりょう: 423.033

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 13

- 重原子数: 25

- 回転可能化学結合数: 9

- 複雑さ: 577

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 236A^2

- 疎水性パラメータ計算基準値(XlogP): -2.4

じっけんとくせい

- 密度みつど: 1.8

- 屈折率: 1.673

- PSA: 199.92

Glucoiberin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | G596870-25mg |

Glucoiberin |

554-88-1 | 25mg |

$ 9200.00 | 2023-09-07 | ||

| abcr | AB510331-10mg |

Glucoiberin , HPLC Grade; . |

554-88-1 | 10mg |

€388.80 | 2024-08-02 | ||

| TRC | G596870-.5mg |

Glucoiberin |

554-88-1 | 5mg |

$259.00 | 2023-05-18 | ||

| TRC | G596870-1mg |

Glucoiberin |

554-88-1 | 1mg |

$477.00 | 2023-05-18 | ||

| TRC | G596870-0.5mg |

Glucoiberin |

554-88-1 | 0.5mg |

$ 210.00 | 2022-06-04 | ||

| TRC | G596870-5mg |

Glucoiberin |

554-88-1 | 5mg |

$2101.00 | 2023-05-18 | ||

| TRC | G596870-2.5mg |

Glucoiberin |

554-88-1 | 2.5mg |

$1114.00 | 2023-05-18 |

Glucoiberin 関連文献

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

2. Water

-

Kaiming Hou New J. Chem., 2019,43, 10826-10833

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

554-88-1 (Glucoiberin) 関連製品

- 21973-56-8(b-D-Glucopyranose, 1-thio-,1-[5-(methylthio)-N-(sulfooxy)pentanimidate])

- 15592-36-6(b-D-Glucopyranose, 1-thio-,1-[4-(methylsulfonyl)-N-(sulfooxy)butanimidate], monopotassium salt)

- 64550-88-5(Sinigrin Monohydrate)

- 15592-34-4(b-D-Glucopyranose, 1-thio-,1-[4-(methylsulfinyl)-N-(sulfooxy)butanimidate], monopotassium salt (9CI))

- 21414-41-5(Glucoraphanin)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:554-88-1)Glucoiberin

清らかである:99%

はかる:10mg

価格 ($):230